2-(Phenylthio)nicotinonitrile
Overview
Description
2-(Phenylthio)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a phenylthio group attached to the second position of the nicotinonitrile ring
Mechanism of Action
Target of Action
Nitrile-containing pharmaceuticals have been known to enhance binding affinity to their targets .
Mode of Action
The mode of action of 2-(Phenylthio)nicotinonitrile involves the selective attack on one of the cyano groups by an in situ generated thiyl radical . This reaction can be triggered by light and proceeds with nearly equal efficiency using direct sunlight .
Pharmacokinetics
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reaction can be triggered by light and proceeds with nearly equal efficiency using direct sunlight . Therefore, exposure to light could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylthio)nicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with thiophenol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide or dimethyl sulfoxide. The general reaction scheme is as follows:
2-chloronicotinonitrile+thiophenolK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
2-(Phenylthio)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylamino)nicotinonitrile
- 4,6-Dimethyl-2-(phenylamino)nicotinonitrile
- 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile
Uniqueness
2-(Phenylthio)nicotinonitrile is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the phenylthio group may enhance the compound’s biological activity compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-phenylsulfanylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKVQMXDAVSNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379099 | |
Record name | 2-(phenylthio)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35620-68-9 | |
Record name | 2-(phenylthio)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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